![molecular formula C16H16ClN3OS2 B5908060 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone, also known as COTEC, is a thiosemicarbazone derivative that has gained significant attention in scientific research due to its potential therapeutic properties. COTEC is a compound that has been synthesized in the laboratory and has been studied for its potential application in the treatment of various diseases.
作用機序
The exact mechanism of action of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone is not fully understood. However, it is believed that 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone exerts its therapeutic effects by inducing apoptosis (programmed cell death) in cancer cells. 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has also been shown to inhibit the activity of enzymes involved in the replication of viruses, thereby preventing their proliferation.
Biochemical and Physiological Effects
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has been found to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, its effects on various biochemical and physiological processes are still being studied. It has been shown to modulate the expression of various genes involved in cancer progression and viral replication. 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has also been found to induce oxidative stress in cancer cells, leading to their death.
実験室実験の利点と制限
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. It has a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has some limitations for laboratory experiments. It is a relatively new compound, and its effects on various biochemical and physiological processes are still being studied. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
将来の方向性
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has significant potential for the development of new therapies for various diseases. Future research should focus on elucidating its mechanism of action and identifying its molecular targets. The development of more potent derivatives of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone with improved pharmacokinetic properties should also be explored. Moreover, the in vivo efficacy and safety of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone should be evaluated in animal models to determine its potential for clinical use.
合成法
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone is synthesized by the reaction of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde with thiosemicarbazide in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization. The purity of the synthesized compound is confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
科学的研究の応用
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities in vitro. 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone has been found to be particularly effective against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus in vitro.
特性
IUPAC Name |
[(E)-[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS2/c17-13-5-7-14(8-6-13)23-10-9-21-15-4-2-1-3-12(15)11-19-20-16(18)22/h1-8,11H,9-10H2,(H3,18,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYETSPFSDHAH-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)OCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)OCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[4-(acetyloxy)phenyl]-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907978.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5908014.png)

![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)


![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![3-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5908054.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)